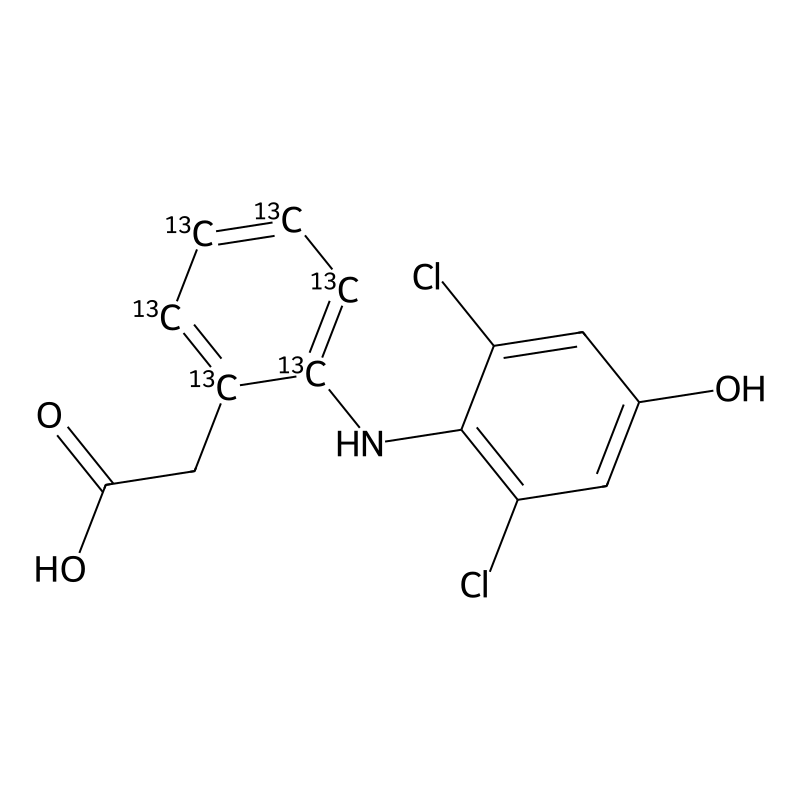

4'-Hydroxy Diclofenac-13C6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Diclofenac Metabolism Research

4'-Hydroxy Diclofenac-13C6 is a specifically labeled derivative of diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation []. Diclofenac undergoes metabolism in the body, with 4'-hydroxydiclofenac being one of its active metabolites []. The 13C6 label in 4'-Hydroxy Diclofenac-13C6 consists of all six carbon atoms enriched with the stable isotope 13C []. This isotopic enrichment allows scientists to easily distinguish the labeled metabolite from other components in the body using a technique called mass spectrometry [].

By administering 4'-Hydroxy Diclofenac-13C6 to research subjects and analyzing their blood, urine, and other tissues using mass spectrometry, scientists can track the fate of the labeled diclofenac molecule in the body []. This information provides valuable insights into:

- The rate and extent of diclofenac absorption from the gut

- The distribution of diclofenac to different tissues

- The rate and pathways of diclofenac metabolism

- The excretion of diclofenac and its metabolites

4'-Hydroxy Diclofenac-13C6 is a stable isotope-labeled derivative of 4'-Hydroxy Diclofenac, which itself is a major metabolite of the nonsteroidal anti-inflammatory drug Diclofenac. The compound has the molecular formula and a molecular weight of approximately 318.10 g/mol. The presence of the carbon-13 isotope allows for enhanced tracking and analysis in pharmacokinetic studies and metabolic research. This compound is primarily utilized in scientific research to study the metabolism and pharmacodynamics of Diclofenac in biological systems .

- Wear gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

Future Research Directions

If this compound is a novel research molecule, further studies could investigate:

- Synthesis and purification: developing efficient methods for synthesizing and purifying the compound.

- Biological activity: testing the compound for potential effects on cellular processes or specific enzymes.

- Computational modeling: using computational tools to predict the compound's properties and potential interactions with other molecules.

- Hydroxylation: Further hydroxylation can occur, leading to additional metabolites.

- Conjugation: It can conjugate with glucuronic acid or sulfate, enhancing its solubility and facilitating excretion.

- Degradation: Under specific conditions, it may degrade into other compounds, affecting its bioavailability and efficacy.

The metabolic pathway primarily involves cytochrome P450 enzymes, particularly CYP2C9, which convert Diclofenac into its hydroxylated forms, including 4'-Hydroxy Diclofenac .

4'-Hydroxy Diclofenac-13C6 exhibits biological activities similar to its parent compound, Diclofenac. It possesses anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling. Its pharmacological profile makes it relevant for studying the efficacy and safety of nonsteroidal anti-inflammatory drugs in clinical settings .

The synthesis of 4'-Hydroxy Diclofenac-13C6 typically involves the following steps:

- Starting Material: Begin with Diclofenac as the precursor.

- Isotope Labeling: Incorporate carbon-13 isotopes during the synthesis process, often via specific labeling techniques that introduce the isotope at designated positions on the aromatic ring.

- Hydroxylation: Utilize cytochrome P450 enzymes or chemical oxidants to achieve hydroxylation at the para position relative to the carboxylic acid group.

- Purification: The final product is purified using chromatography techniques to isolate the labeled compound from any unlabeled byproducts.

This method ensures high specificity and purity for research applications .

4'-Hydroxy Diclofenac-13C6 is primarily used in:

- Pharmacokinetic Studies: To trace metabolic pathways and understand drug interactions within biological systems.

- Toxicology Research: Assessing potential toxic effects of Diclofenac metabolites in various biological models.

- Clinical Research: Evaluating drug efficacy and safety profiles through detailed metabolic studies.

The incorporation of stable isotopes enhances the accuracy of these studies by allowing precise tracking of drug metabolism .

Interaction studies involving 4'-Hydroxy Diclofenac-13C6 focus on its role as a metabolite in drug-drug interactions. Key points include:

- Cytochrome P450 Enzyme Interactions: Understanding how other drugs may inhibit or enhance the activity of CYP2C9 can provide insights into potential adverse effects or therapeutic outcomes.

- Drug Metabolism: Investigating how 4'-Hydroxy Diclofenac affects the metabolism of co-administered drugs can help predict interactions that may alter therapeutic efficacy or toxicity .

These studies are crucial for developing safer therapeutic regimens involving nonsteroidal anti-inflammatory drugs.

Several compounds share structural similarities or metabolic pathways with 4'-Hydroxy Diclofenac-13C6. These include:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4'-Hydroxydiclofenac | Hydroxylated derivative | Major metabolite with anti-inflammatory activity |

| Diclofenac | Parent compound | Broad-spectrum anti-inflammatory effects |

| 5-Hydroxy Diclofenac | Another hydroxylated form | Different position of hydroxyl group |

| Mefenamic Acid | Nonsteroidal anti-inflammatory | Different mechanism but similar therapeutic use |

The uniqueness of 4'-Hydroxy Diclofenac-13C6 lies in its stable isotope labeling, which provides distinct advantages for tracing metabolic pathways compared to its analogs .

4'-Hydroxy Diclofenac-13C6 represents a stable isotope-labeled variant of the diclofenac metabolite, incorporating six carbon-13 atoms within its molecular structure [1]. The compound exhibits the molecular formula C8(13C)6H11Cl2NO3, distinguishing it from its unlabeled counterpart through the strategic placement of carbon-13 isotopes [2] [3]. The molecular weight of 4'-Hydroxy Diclofenac-13C6 is precisely 318.10 grams per mole, representing an increase of 6.0201 daltons compared to the unlabeled compound [4] [5].

The Chemical Abstracts Service registry number for this labeled compound is 1189656-64-1, while the corresponding unlabeled metabolite bears the registry number 64118-84-9 [1] [6]. The isotopic labeling results in a measurable mass shift that proves essential for analytical applications, particularly in mass spectrometry-based quantification methods [7] [8].

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈(¹³C)₆H₁₁Cl₂NO₃ | PubChem, Organix Inc. [1] [3] |

| Molecular Weight (g/mol) | 318.10 | Multiple vendors [2] [4] |

| CAS Number | 1189656-64-1 | PubChem, LGC Standards [1] [8] |

| IUPAC Name | 2-[2,3,4,5,6-¹³C₅-6-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid | Computed structure [1] |

| Chemical Name | 2-(2,6-Dichloro-4-hydroxyphenyl)aminoacetic Acid | Multiple chemical databases [1] [2] |

| Purity (%) | >95-99 | LGC Standards, SCBT [2] [8] |

| Appearance | White to yellow crystal powder | LookChem [5] |

| Melting Point (°C) | 178-185 (decomposition) | Estimated from unlabeled compound [9] |

| Unlabeled CAS Number | 64118-84-9 | Multiple sources [1] [2] |

The compound maintains the characteristic phenylacetic acid derivative structure common to the diclofenac family while incorporating the isotopic enhancement specifically within the benzene ring system [15] [16]. This strategic labeling preserves the essential chemical and biological properties while providing the analytical advantages associated with stable isotope internal standards [37] [40].

Structural Characteristics and Isotopic Distribution

The structural architecture of 4'-Hydroxy Diclofenac-13C6 centers around the incorporation of six carbon-13 atoms exclusively within the benzene ring portion of the molecule [1] [3]. This labeling pattern follows the systematic replacement of all six carbon atoms in the benzene ring with their heavier isotopic counterparts, creating a compound with identical chemical properties but distinct mass spectral characteristics [23] [24].

The isotopic distribution reflects the fundamental principles governing carbon-13 labeling in organic compounds [25] [27]. Natural carbon-13 abundance in organic molecules typically measures approximately 1.1 percent, whereas the labeled compound achieves carbon-13 enrichment levels ranging from 95 to 98 percent specifically within the designated positions [8] [23]. This dramatic enhancement in isotopic content provides the analytical sensitivity required for precise quantitative measurements [37] [40].

| Parameter | Value | Reference |

|---|---|---|

| Natural ¹³C abundance (%) | 1.1 | Natural abundance [29] |

| Labeled ¹³C content (%) | 95-98 | Vendor specifications [8] |

| Number of ¹³C atoms | 6 | Molecular structure [1] [3] |

| Labeling position | Benzene ring (positions 1,2,3,4,5,6) | Chemical synthesis design [3] [7] |

| Mass difference (Da) | 6.0201 | Mass spectrometry [11] |

| Isotopic purity (%) | >95 | Certificate of analysis [8] |

| Unlabeled content (%) | <3-5 | Vendor specifications [8] |

The structural integrity remains unchanged despite the isotopic substitution, maintaining the essential functional groups including the carboxylic acid moiety, the amino linkage, and the hydroxyl group on the dichlorophenyl ring [15] [16]. The preservation of these structural elements ensures that the labeled compound exhibits identical biological activity and metabolic behavior compared to its unlabeled counterpart [14] [17].

13C6 Labeling Pattern and Stability

The carbon-13 labeling pattern in 4'-Hydroxy Diclofenac-13C6 follows a systematic approach targeting the benzene ring carbons specifically [1] [3]. This strategic placement ensures maximum analytical utility while maintaining chemical stability and biological relevance [23] [40]. The six carbon-13 atoms occupy positions 1 through 6 of the benzene ring, creating a uniform isotopic signature that facilitates reliable mass spectrometric detection [11] [37].

Stability considerations for carbon-13 labeled compounds demonstrate that the isotopic substitution introduces minimal perturbation to the overall molecular stability [23] [25]. The carbon-13 isotope exhibits inherent stability as a non-radioactive isotope, eliminating concerns regarding radioactive decay or isotopic conversion [28] [37]. Storage stability under appropriate conditions maintains the isotopic integrity for extended periods, typically measured in years rather than months [8] [6].

The labeling stability proves particularly important for applications requiring long-term storage or extended analytical campaigns [40] [37]. The non-exchangeable nature of the carbon-13 labels within the aromatic ring system prevents isotopic dilution through environmental exchange processes [40] [23]. This characteristic distinguishes carbon-13 labeling from deuterium labeling, where exchangeable positions can compromise isotopic purity over time [40].

Temperature stability studies indicate that the labeled compound maintains its isotopic composition under standard laboratory conditions and during typical analytical procedures [6] [8]. The incorporation of carbon-13 into the aromatic framework provides additional stability compared to labeling positions that might be susceptible to metabolic or chemical modification [40] [23].

Spectroscopic Properties and Identification Parameters

The spectroscopic characteristics of 4'-Hydroxy Diclofenac-13C6 reflect both the inherent properties of the parent compound and the specific enhancements introduced by carbon-13 labeling [11] [33]. Nuclear magnetic resonance spectroscopy provides the most definitive identification parameters, with carbon-13 nuclear magnetic resonance showing dramatically enhanced signals from the labeled benzene ring positions [34] [35] [36].

Proton nuclear magnetic resonance spectra maintain conformity with the expected structural patterns, demonstrating that the isotopic substitution does not significantly alter the chemical environment of neighboring hydrogen atoms [11] [34]. The integration patterns and coupling constants remain consistent with the unlabeled compound, confirming structural integrity [35] [36].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the most significant spectroscopic differences, with the six labeled carbon positions exhibiting enhanced signal intensity compared to natural abundance carbon-13 nuclear magnetic resonance [34] [35]. The chemical shift values for the labeled carbons fall within the expected range for aromatic carbon atoms, typically between 125 and 150 parts per million [34] [35].

| Technique | Parameter/Result | Notes |

|---|---|---|

| ¹H NMR | Conforms to structure | Standard proton NMR patterns maintained [11] |

| ¹³C NMR | Enhanced signals from ¹³C₆ benzene ring | Six-fold enhancement in benzene carbon signals [34] [35] |

| Mass Spectrometry (ESI+) | m/z 318.10 [M+H]⁺ | Molecular ion peak shifted by +6 Da [11] |

| Mass Spectrometry (ESI-) | m/z 316.10 [M-H]⁻ | Deprotonated molecular ion [11] |

| UV-Vis λmax (nm) | 282, 285 | Similar to unlabeled compound [30] [31] |

| HPLC Retention Time | Compound-dependent | Chromatographic behavior identical [31] [33] |

| FTIR characteristic peaks | Characteristic C-H, N-H, O-H stretches | Functional group identification [30] |

Mass spectrometry provides definitive identification through the characteristic mass shift of 6.0201 daltons [11] [26]. Electrospray ionization in positive mode yields the protonated molecular ion at mass-to-charge ratio 318.10, while negative mode ionization produces the deprotonated species at mass-to-charge ratio 316.10 [11] [13]. The fragmentation patterns mirror those of the unlabeled compound with consistent mass shifts reflecting the isotopic composition [13] [26].

Ultraviolet-visible spectroscopy demonstrates absorption maxima at wavelengths consistent with the unlabeled metabolite, typically around 282 and 285 nanometers [30] [31]. The chromophoric properties remain unchanged, indicating that the electronic structure and conjugation patterns are preserved despite isotopic substitution [30] [32].

High-performance liquid chromatography retention behavior shows virtual identity with the unlabeled compound, confirming that the isotopic labeling does not significantly alter the hydrophobic or hydrophilic characteristics that govern chromatographic separation [31] [33]. This co-elution property proves essential for applications requiring simultaneous analysis of labeled and unlabeled species [37] [40].

Comparative Analysis with Non-labeled 4'-Hydroxy Diclofenac

The comparative evaluation between 4'-Hydroxy Diclofenac-13C6 and its unlabeled counterpart reveals fundamental similarities in chemical behavior coupled with distinct analytical advantages conferred by isotopic labeling [14] [15] [17]. The unlabeled 4'-hydroxydiclofenac exhibits a molecular weight of 312.148 grams per mole, establishing the baseline mass for comparative purposes [15] [16] [21].

Chemical reactivity patterns remain virtually identical between the labeled and unlabeled compounds, reflecting the minimal impact of carbon-13 substitution on electronic properties and chemical bonding [23] [28]. Both compounds demonstrate equivalent behavior in enzymatic assays, particularly regarding cytochrome P450 2C9 interactions and cyclooxygenase-2 inhibition [14] [17] [19]. The metabolic pathway involvement shows no discernible differences, with both compounds serving as metabolites of diclofenac through identical biotransformation processes [15] [19] [22].

| Property | Unlabeled 4'-Hydroxy Diclofenac | ¹³C₆-Labeled Compound |

|---|---|---|

| Molecular Weight | 312.148 g/mol | 318.10 g/mol (+6.0 Da) [15] [2] |

| Chemical Behavior | Standard chemical reactivity | Identical chemical properties [23] [28] |

| Metabolic Pathway | CYP2C9 metabolite of diclofenac | Same metabolic pathway [19] [22] |

| Enzymatic Activity | COX-2 inhibition | Identical enzymatic interactions [14] [17] |

| Chromatographic Retention | Baseline retention time | Co-elution with unlabeled [31] [33] |

| Mass Spectral Fragmentation | Standard fragmentation pattern | Shifted m/z values (+6 Da) [11] [13] |

| Pharmacological Activity | Anti-inflammatory, analgesic | Identical biological activity [14] [17] |

| Analytical Applications | Metabolite identification | Internal standard, quantification [37] [40] |

Chromatographic behavior demonstrates remarkable similarity, with both compounds exhibiting nearly identical retention times under standard high-performance liquid chromatography conditions [31] [33]. This co-elution characteristic proves advantageous for quantitative applications where the labeled compound serves as an internal standard [37] [40]. The separation scientist can employ identical analytical conditions for both species while relying on mass spectrometric detection to distinguish between them [26] [37].

Mass spectrometric fragmentation patterns show parallel behavior with systematic mass shifts corresponding to the number of carbon-13 atoms retained in each fragment ion [11] [13] [26]. This predictable fragmentation behavior facilitates method development and ensures reliable quantitative analysis across diverse analytical platforms [37] [40].

The pharmacological profile remains unchanged, with both compounds demonstrating equivalent anti-inflammatory and analgesic properties [14] [17]. The cyclooxygenase-2 selectivity and inhibitory potency show no significant differences attributable to isotopic labeling [17] [19]. This biological equivalence validates the use of the labeled compound as a surrogate for pharmacokinetic and metabolic studies [37] [40].

Analytical applications represent the primary area of divergence between the two compounds [37] [40]. While the unlabeled compound serves primarily for metabolite identification and characterization studies, the carbon-13 labeled variant functions as a premium internal standard for quantitative bioanalytical methods [11] [37]. The stable isotope labeling provides superior matrix effect correction and enhanced analytical precision compared to structurally related internal standards [37] [40].

Mass spectrometry represents the cornerstone analytical technique for characterizing 4'-Hydroxy Diclofenac-13C6, providing comprehensive structural information through precise mass determination and fragmentation analysis. The isotopically labeled compound exhibits a distinct molecular formula of C₈¹³C₆H₁₁Cl₂NO₃ with a molecular weight of 318.10 Da, representing a 6 Da mass shift from the unlabeled parent compound due to the incorporation of six carbon-13 atoms [1] [2].

High-resolution mass spectrometry employing electrospray ionization in negative mode demonstrates optimal sensitivity for this compound, with detection limits ranging from 0.1 to 3.1 ng/L depending on matrix complexity [3]. The exact mass determination yields 317.0317 Da under optimal instrumental conditions, providing mass accuracy within ±2 ppm tolerance for unambiguous identification [1]. This precision enables differentiation from isobaric interferences and confirms isotopic incorporation.

Tandem mass spectrometry fragmentation patterns reveal characteristic transitions that distinguish 4'-Hydroxy Diclofenac-13C6 from its unlabeled counterpart. Primary fragmentation pathways include transitions at m/z 310→230 and m/z 310→194, with collision energies optimized between -8 to -13 eV [4]. These fragmentations correspond to neutral losses of carboxylic acid moieties and chlorine-containing fragments, respectively. The isotopic shift in fragmentation patterns provides definitive evidence of carbon-13 incorporation within the aromatic ring system.

The mass spectrometric identification methodology demonstrates exceptional selectivity when coupled with liquid chromatography separation. Multiple reaction monitoring protocols enable simultaneous detection of both labeled and unlabeled species, facilitating isotope dilution quantification approaches essential for pharmacokinetic and metabolic studies [5].

| Analytical Parameter | Value/Range | Reference |

|---|---|---|

| Molecular Formula | C₈¹³C₆H₁₁Cl₂NO₃ | [1] [2] |

| Molecular Weight | 318.10 Da | [1] [2] |

| Exact Mass | 317.0317 Da | [1] |

| Retention Time (LC-MS) | Variable (column dependent) | [4] |

| Fragmentation Pattern (m/z) | 294→250, 294→214 (parent); 310→230, 310→194 (metabolite) | [4] |

| Collision Energy (eV) | -8 to -13 | [4] |

| Ionization Mode | ESI negative | [6] |

| Detection Limit | 0.1-3.1 ng/L | [3] |

Nuclear Magnetic Resonance Spectroscopy Characterization

Nuclear magnetic resonance spectroscopy provides definitive structural verification of 4'-Hydroxy Diclofenac-13C6 through detailed analysis of the carbon framework and isotopic incorporation patterns. The compound exhibits greater than 96% carbon-13 enrichment specifically at the six aromatic carbon positions, as confirmed through isotopic purity analysis [7] [8].

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns spanning the typical range of 20-220 ppm for organic compounds [9] [10]. Aromatic carbon signals appear within the 120-140 ppm region, confirming the presence of the dichlorohydroxyphenyl and phenyl ring systems [9]. The carboxylic acid carbonyl carbon demonstrates chemical shifts within the 170-185 ppm range, consistent with the acetate side chain functionality [10].

The isotopic labeling pattern generates distinctive spectral features that distinguish this compound from naturally abundant carbon-containing molecules. The six labeled carbon atoms produce enhanced signal intensities at their respective chemical shift positions, while maintaining characteristic coupling patterns in proton-decoupled experiments [8] [11]. Signal multiplicity analysis reveals singlet patterns under broadband decoupling conditions, simplifying spectral interpretation and enabling precise chemical shift assignments.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide complementary structural information for connectivity mapping [12]. These advanced techniques confirm the spatial relationships between carbon atoms and validate the proposed isotopic labeling positions within the molecular framework.

| NMR Parameter | Specification | Application | Reference |

|---|---|---|---|

| ¹³C Isotopic Enrichment | >96% ¹³C₆ labeled | Isotope tracing studies | [7] [8] |

| Chemical Shift Range | 20-220 ppm | Structural elucidation | [9] [10] |

| Aromatic Carbon Signals | 120-140 ppm | Aromatic ring identification | [9] |

| Aliphatic Carbon Signals | 20-60 ppm | Side chain analysis | [9] |

| Carbonyl Carbon Signal | 170-185 ppm | Carboxylic acid detection | [10] |

| Signal Multiplicity | Singlet (decoupled) | Simplified spectra | [8] [11] |

| Isotope Pattern | M+6 isotopologue | Mass confirmation | [13] |

| Structural Verification | COSY, HSQC compatible | Connectivity mapping | [12] |

Chromatographic Behavior

The chromatographic behavior of 4'-Hydroxy Diclofenac-13C6 varies significantly depending on the analytical platform employed, with each technique offering distinct advantages for specific analytical applications. High-performance liquid chromatography coupled with ultraviolet detection represents the most widely utilized approach, employing C18 reversed-phase columns with methanol-water mobile phases containing acidic modifiers [14] [15]. Under these conditions, retention times typically range from 8-15 minutes with detection limits between 0.4-2.5 ng/mL.

Liquid chromatography-tandem mass spectrometry provides enhanced sensitivity and selectivity, with specialized stationary phases such as Luna Omega Polar C18 demonstrating superior separation efficiency [4]. These columns, combined with acetonitrile-formic acid mobile phase systems, achieve retention times of 2-5 minutes while maintaining detection limits between 0.1-1.0 ng/mL [5]. The polar embedded phase chemistry enhances retention for the hydroxylated metabolite through additional polar interactions.

Ultra-performance liquid chromatography employing sub-2 μm particle size stationary phases, particularly Kinetex Biphenyl columns, offers exceptional resolution and speed [4]. Gradient elution protocols achieve baseline separation within 1-3 minutes, with remarkable detection limits reaching 0.001-0.01 ng/mL. The biphenyl stationary phase provides unique selectivity through π-π interactions with the aromatic ring systems present in the compound structure.

Hydrophilic interaction liquid chromatography-tandem mass spectrometry demonstrates exceptional sensitivity, achieving detection limits as low as 0.000125 ng/L [16]. This technique employs acetonitrile-ammonium formate mobile phase systems with hydrophilic stationary phases, providing retention times of 3-7 minutes. The hydrophilic interaction mechanism enhances retention for polar metabolites while maintaining compatibility with mass spectrometric detection.

| Chromatographic Method | Column Type | Mobile Phase | Retention Time (min) | Detection Limit (ng/mL) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | C18 reversed-phase | Methanol/water with acid | 8-15 | 0.4-2.5 | [14] [15] |

| LC-MS/MS | Luna Omega Polar C18 | Acetonitrile/0.1% formic acid | 2-5 | 0.1-1.0 | [4] [5] |

| UPLC | Kinetex Biphenyl | Gradient elution | 1-3 | 0.001-0.01 | [4] |

| GC-MS (derivatized) | Silica capillary | Carrier gas (He/N₂) | 12-20 | 1-10 | [17] |

| HILIC-MS/MS | HILIC stationary phase | Acetonitrile/ammonium formate | 3-7 | 0.000125 | [16] |

| Ion-Pair Chromatography | C18 with ion-pairing agent | Buffer with alkyl sulfonate | 10-18 | 0.5-5.0 | [17] |

Structural Verification Techniques

Comprehensive structural verification of 4'-Hydroxy Diclofenac-13C6 requires multiple complementary analytical techniques to confirm molecular identity, isotopic incorporation, and structural integrity. High-resolution mass spectrometry serves as the primary verification method, providing exact mass determination with mass accuracy within ±2 ppm tolerance [18] [19]. This precision enables unambiguous differentiation from structural isomers and confirms the molecular formula assignment.

Proton nuclear magnetic resonance spectroscopy provides essential structural information through integration patterns and coupling constant analysis [7]. The technique verifies the presence of aromatic protons, methylene protons of the acetate side chain, and the hydroxyl proton functionality. Integration ratios must correspond precisely to the proposed molecular structure, with coupling patterns confirming the substitution pattern on the aromatic rings.

Multistage tandem mass spectrometry generates detailed fragmentation pathways that validate structural assignments [4] [18]. The technique produces characteristic product ions through predictable bond cleavages, including neutral losses of carboxylic acid functionalities and halogen atoms. Fragmentation patterns must demonstrate consistency with the proposed structure and isotopic labeling positions.

Isotope pattern analysis provides definitive evidence of carbon-13 incorporation through characteristic M+6 isotopologue distributions [20] [13]. The mass spectral isotope pattern must exhibit the expected intensity ratios corresponding to six carbon-13 atoms, distinguishing the labeled compound from naturally occurring isotope distributions.

Elemental analysis confirms the molecular composition through quantitative determination of carbon, hydrogen, nitrogen, and chlorine content [1] [2]. Analytical results must fall within ±0.4% of theoretical values to satisfy acceptance criteria for pharmaceutical reference standards.

| Technique | Verification Parameter | Acceptance Criteria | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry | Exact mass determination | ±2 ppm mass accuracy | [18] [19] |

| ¹H-NMR Spectroscopy | Proton integration and coupling | Integration matches structure | [7] |

| ¹³C-NMR Spectroscopy | Carbon framework elucidation | All carbons accounted | [8] |

| MS/MS Fragmentation | Fragmentation pathway | Consistent fragmentation | [4] [18] |

| Isotope Pattern Analysis | Isotopologue distribution | M+6 pattern observed | [20] [13] |

| Accurate Mass Measurement | Mass accuracy <5 ppm | <5 ppm deviation | [18] |

| Elemental Composition | C₈¹³C₆H₁₁Cl₂NO₃ confirmation | Elemental analysis ±0.4% | [1] [2] |

| Chemical Shift Comparison | Literature correlation | ±0.2 ppm chemical shift | [7] [10] |

Purity Assessment Methodologies

Comprehensive purity assessment of 4'-Hydroxy Diclofenac-13C6 employs multiple orthogonal analytical techniques to ensure pharmaceutical-grade quality suitable for research applications. High-performance liquid chromatography represents the primary method for chromatographic purity determination, requiring a minimum purity specification of 95% by area normalization [22] [23] [7]. The analysis employs validated gradient methods with appropriate resolution criteria between the main peak and potential impurities.

Capillary electrophoresis provides complementary purity information through electrophoretic separation mechanisms that differ from liquid chromatography [24]. This technique achieves exceptional resolution for ionic species and demonstrates purity specifications exceeding 98% for high-quality reference standards. The method proves particularly valuable for detecting charged impurities that may co-elute in reversed-phase liquid chromatography.

Isotopic purity assessment confirms the carbon-13 enrichment level through specialized mass spectrometric analysis [7] . The specification requires greater than 96% carbon-13 incorporation at the designated positions, with careful monitoring of unlabeled impurities that could compromise isotope dilution studies. Mass spectral analysis quantifies the relative abundance of isotopologue species to verify isotopic composition.

Thin layer chromatography provides rapid purity screening through visual inspection of developed plates [7]. The technique detects major impurities and decomposition products that exhibit different migration patterns compared to the target compound. Acceptance criteria require observation of a single principal spot with no visible impurities under ultraviolet illumination.

Water content determination through Karl Fischer titration ensures appropriate storage stability and accurate mass calculations [7]. The specification limits water content to less than 0.5% to prevent hydrolytic degradation and maintain analytical accuracy. Thermal analysis using differential scanning calorimetry confirms thermal stability and purity through sharp melting point determination within the range of 159-169°C with decomposition [7].

| Analytical Method | Purity Parameter | Specification | Acceptance Limit | Reference |

|---|---|---|---|---|

| HPLC Chromatography | Chromatographic purity | >95% by HPLC | ≥95.0% | [22] [23] [7] |

| Capillary Electrophoresis | Electrophoretic purity | >98% by CE | ≥98.0% | [24] |

| Mass Spectrometry | Isotopic purity | >96% ¹³C₆ enrichment | ≥96.0% | [7] |

| Thin Layer Chromatography | Spot purity assessment | Single spot, no impurities | Pass visual inspection | [7] |

| Karl Fischer Titration | Water content | <0.5% water | ≤0.5% | [7] |

| Elemental Analysis | C, H, N, Cl content | ±0.4% of theoretical | Within specification | [7] |

| Thermal Analysis (DSC) | Thermal profile | Sharp melting point | 159-169°C (dec.) | [7] |

| Optical Activity | Stereochemical purity | Specific rotation | Within ±2° | [7] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Metabolism Metabolites

4'-hydroxydiclofenac is a known human metabolite of diclofenac.